molecular formula C13H16N2O2 B1439665 tert-butyl 1H-indol-3-ylcarbamate CAS No. 1199215-71-8

tert-butyl 1H-indol-3-ylcarbamate

Cat. No.: B1439665
CAS No.: 1199215-71-8
M. Wt: 232.28 g/mol
InChI Key: YIFUEEQYEIDYGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-butyl 1H-indol-3-ylcarbamate can be synthesized through the reaction of 1H-indole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 1H-indol-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ylmethanamine .

Scientific Research Applications

tert-butyl 1H-indol-3-ylcarbamate is widely used in scientific research, particularly in:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1H-indol-3-ylcarbamate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and proteins. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • tert-butyl 1H-indole-2-carboxylate
  • tert-butyl 1H-indole-3-carboxylate
  • tert-butyl 1H-indole-5-carboxylate

Comparison: tert-butyl 1H-indol-3-ylcarbamate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

tert-butyl N-(1H-indol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-8,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFUEEQYEIDYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264910
Record name 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-71-8
Record name 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1H-indol-3-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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